molecular formula C9H20NO2+ B1200910 Acetyldiethylcholine CAS No. 54378-00-6

Acetyldiethylcholine

Cat. No.: B1200910
CAS No.: 54378-00-6
M. Wt: 174.26 g/mol
InChI Key: RXNRTQDDFAZYGG-UHFFFAOYSA-N
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Description

Acetyldiethylcholine (chemical name: 2-(acetyloxy)-N,N-diethylethanaminium) is a synthetic cholinergic compound derived from the structural modification of acetylcholine (ACh). It is classified as a "false neurotransmitter" due to its ability to mimic ACh in synaptic transmission while exhibiting distinct pharmacological properties . This compound is synthesized through the acetylation of diethylcholine, a choline analogue, and is released from nerve terminals in response to depolarizing stimuli such as high K⁺ concentrations or electrical stimulation . Its molecular structure replaces the two methyl groups on the quaternary nitrogen of ACh with ethyl groups, increasing its molecular mass and altering receptor interactions (Figure 1) .

Properties

CAS No.

54378-00-6

Molecular Formula

C9H20NO2+

Molecular Weight

174.26 g/mol

IUPAC Name

2-acetyloxyethyl-diethyl-methylazanium

InChI

InChI=1S/C9H20NO2/c1-5-10(4,6-2)7-8-12-9(3)11/h5-8H2,1-4H3/q+1

InChI Key

RXNRTQDDFAZYGG-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C

Related CAS

53566-04-4 (iodide)

Synonyms

AcDECh
acetyldiethylcholine
acetyldiethylcholine bromide
acetyldiethylcholine iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetyldiethylcholine belongs to a family of ethyl-substituted choline derivatives. Key structural analogues include acetylmonoethylcholine (one ethyl group) and acetyltriethylcholine (three ethyl groups). Below is a detailed comparison of their properties:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Structural Features Release Efficiency* (%) Subcellular Storage (Free:Bound Ratio) Receptor Affinity (vs. ACh)
Acetylcholine (ACh) Quaternary N⁺, two methyl groups, ester bond 100 (Baseline) 1:1.5 High (muscarinic/nicotinic)
This compound Two ethyl groups on N⁺ 65–70 1:1.4 Reduced (partial agonism)
Acetylmonoethylcholine One ethyl, one methyl on N⁺ 80–85 1:1.3 Moderate
Acetyltriethylcholine Three ethyl groups on N⁺ 40–45 1:1.6 Very low

*Release efficiency measured as Ca²⁺-dependent exocytosis in rat cerebral cortical slices .

Key Findings from Research:

Release Dynamics: this compound is released 30–35% less efficiently than ACh due to steric hindrance from ethyl groups, which impair vesicular packaging and exocytosis . In contrast, acetylmonoethylcholine retains ~80% of ACh’s release efficiency, suggesting that a single ethyl substitution minimally disrupts synaptic machinery .

Receptor Interactions :

  • This compound exhibits partial agonism at muscarinic receptors and negligible activity at nicotinic receptors, unlike ACh, which activates both receptor types robustly .
  • Acetyltriethylcholine’s bulky structure renders it nearly inactive at cholinergic receptors, limiting its utility as a functional transmitter .

Subcellular Localization :

  • All ethyl-substituted analogues distribute between free (cytosolic) and bound (vesicular) nerve terminal stores similarly to ACh, but acetyltriethylcholine shows a slightly higher proportion in bound stores (1:1.6 vs. 1:1.5 for ACh) .

Clinical Implications :

  • This compound’s reduced receptor affinity and release efficiency make it a candidate for studying cholinergic dysfunction or modulating synaptic activity without overstimulation .

Notes

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